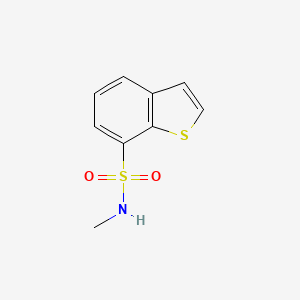

N-Methyl-1-benzothiophene-7-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-benzothiophene-7-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S2/c1-10-14(11,12)8-4-2-3-7-5-6-13-9(7)8/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUXLGJAEKAGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Benzothiophene Sulfonamides

Established Synthetic Routes to the Benzothiophene (B83047) Core System

The construction of the benzothiophene scaffold, a key structural motif, can be achieved through various established synthetic methodologies. These routes primarily involve the formation of the fused bicyclic system through cyclization and annulation reactions.

Cyclization Reactions of Thiophene (B33073) Derivatives

The synthesis of the benzothiophene core often begins with appropriately substituted thiophene precursors. One common strategy involves the cyclization of thiophene derivatives. For instance, the Sonogashira cross-coupling reaction of a halogenated thiophene with an alkyne-substituted benzene (B151609) derivative can yield a precursor that, upon electrophilic cyclization with reagents like iodine, forms the benzothiophene ring system. researchgate.net

Another approach involves the intramolecular cyclization of ynamides containing an o-(methylthio)aryl group, which can be promoted by silica (B1680970) gel to produce functionalized 2-amidobenzo[b]thiophenes. tandfonline.com

Formation of Benzothiophene Ring Systems via Annulation Approaches

Annulation strategies provide a powerful means to construct the benzothiophene ring system in a single or a few steps. A notable method involves the reaction of o-silylaryl triflates, which serve as aryne precursors, with alkynyl sulfides. This reaction proceeds via the in-situ formation of an aryne, followed by nucleophilic addition of the sulfur atom and subsequent cyclization to furnish the benzothiophene skeleton. acs.org

Palladium-catalyzed annulation reactions are also prevalent. For example, the coupling of o-halovinylbenzenes with a sulfur source like potassium sulfide (B99878) can efficiently produce 2-substituted benzo[b]thiophenes without the need for a transition-metal catalyst in some cases. nih.gov Furthermore, visible-light-promoted cyclization of disulfides and alkynes presents a modern and efficient route to various benzothiophene derivatives. researchgate.net

Introduction and Functionalization of the Sulfonamide Moiety

The introduction of the sulfonamide group onto the benzothiophene core is a critical step in the synthesis of the target molecule and its analogues. This typically involves the formation of a sulfonyl chloride intermediate followed by reaction with an amine.

Sulfonamide Formation Reactions

A primary method for introducing the sulfonamide group is through the chlorosulfonation of the benzothiophene ring to generate a sulfonyl chloride. This intermediate is then reacted with the desired amine. For the synthesis of N-Methyl-1-benzothiophene-7-sulfonamide, the key intermediate, 1-benzothiophene-7-sulfonyl chloride, is commercially available, which simplifies the synthetic sequence. The reaction of this sulfonyl chloride with methylamine (B109427) would directly yield the target compound.

General methods for sulfonamide formation often involve the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org While a specific procedure for the reaction of 1-benzothiophene-7-sulfonyl chloride with methylamine is not extensively detailed in the reviewed literature, the general principles of sulfonamide synthesis are well-established and applicable.

| Starting Material | Reagent | Product | Reference |

| 1-Benzothiophene-7-sulfonyl chloride | Methylamine | N-Methyl-1-benzothiophene-7-sulfonamide | researchgate.net |

| Arenesulfonyl chloride | Dimethylamine | N,N-Dimethylarenesulfonamide | tandfonline.com |

| Primary/Secondary Sulfonamides | Trimethylsulfoxonium iodide/KOH | N-Methyl/N,N-Dimethylsulfonamides | tandfonline.comrsc.org |

Selective Functional Group Introduction (e.g., Hydroxylation)

The selective introduction of functional groups, such as a hydroxyl group, onto the benzothiophene sulfonamide scaffold can lead to the generation of diverse analogues with potentially altered properties. While direct hydroxylation of the benzothiophene ring can be challenging, methods for the hydroxylation of aryl sulfonamides exist. For instance, the oxidation of benzothiophenes to their corresponding S-oxides can activate the C4 position for arylation with phenols, which indirectly introduces a hydroxylated aryl group. nih.gov

More general methods for the hydroxylation of aromatic systems, which could potentially be adapted for the benzothiophene sulfonamide core, include the use of specific oxidizing agents or catalytic systems. However, regioselectivity can be a significant challenge.

Advanced Synthetic Approaches to N-Methyl-1-benzothiophene-7-sulfonamide Analogues

The synthesis of analogues of N-Methyl-1-benzothiophene-7-sulfonamide can be achieved through various advanced synthetic strategies, primarily involving palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of substituents onto the benzothiophene core.

Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, of a halogenated benzothiophene-7-sulfonamide derivative can be employed to introduce new carbon-carbon bonds. researchgate.net For instance, a bromo-substituted N-Methyl-1-benzothiophene-7-sulfonamide could be coupled with various boronic acids or organostannanes to generate a library of analogues.

Furthermore, direct C-H activation and functionalization of the benzothiophene ring offers a modern and efficient approach to analogue synthesis. Palladium-catalyzed C-H arylation of benzothiophenes with benzenesulfonyl chlorides has been reported, demonstrating the feasibility of forming C-C bonds directly from C-H bonds. researchgate.net These advanced methods provide powerful tools for the diversification of the N-Methyl-1-benzothiophene-7-sulfonamide scaffold.

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Suzuki Coupling | Palladium Catalyst | Aryl Halide, Arylboronic Acid | Biaryl | |

| Stille Coupling | Palladium Catalyst | Aryl Halide, Organostannane | Biaryl | researchgate.net |

| C-H Arylation | Palladium on Carbon | Benzothiophene, Benzenesulfonyl chloride | Arylated Benzothiophene | researchgate.net |

Catalytic Strategies (e.g., Copper-Catalyzed Ring Closure Reactions)

Catalytic strategies, particularly those employing copper, are pivotal in the synthesis of heterocyclic compounds like benzothiophenes and the formation of sulfonamide bonds. Copper-catalyzed reactions offer mild and efficient pathways to these structures. One prominent approach is the copper-catalyzed condensation of 2-aminobenzenethiols with various partners, such as nitriles, to form the benzothiazole (B30560) core, a close structural relative of benzothiophene. organic-chemistry.org This methodology, often utilizing a catalyst like Cu(OAc)₂, is tolerant of a wide array of functional groups, enabling the synthesis of 2-substituted benzothiazoles in excellent yields. organic-chemistry.org

Furthermore, copper catalysis is instrumental in forming the sulfonamide group itself. A direct, single-step synthesis of sulfonamides has been developed using a Cu(II) catalyst to combine (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate. nih.gov This three-component reaction is highly versatile, accommodating a broad scope of boronic acids and amines, thus providing a powerful tool for creating diverse sulfonamide libraries. nih.gov Research has also demonstrated the copper(I)-catalyzed synthesis of benzo[b]thiophene 1,1-dioxides, which are oxidized forms of the core scaffold. researchgate.net These catalytic methods represent a significant advancement over traditional syntheses, which often require pre-functionalized starting materials. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions in Heterocycle and Sulfonamide Synthesis

| Reaction Type | Catalyst | Starting Materials | Product Type | Key Features | Citations |

| Benzothiazole Synthesis | Cu(OAc)₂ | 2-Aminobenzenethiols, Nitriles | 2-Substituted Benzothiazoles | Wide functional group tolerance, mild conditions. | organic-chemistry.org |

| Three-Component Sulfonamide Synthesis | Cu(II) | (Hetero)aryl Boronic Acids, Amines, SO₂ Surrogate | Aryl Sulfonamides | Direct, single-step process combining readily available monomers. | nih.gov |

| S-Arylation of Sulfenamides | Copper Catalyst | Sulfenamides, Boronic Acids | Sulfilimines | Chemoselective S-arylation over C-N bond formation. | acs.org |

| Benzothiophene Dioxide Synthesis | Copper(I) | α-allyl-β-ketosulfones, Arylsulfonyl chlorides | Benzo[b]thiophene 1,1-dioxides | Photocatalytic divergent cyclization. | researchgate.net |

Electrochemical Synthesis (e.g., C-H Amidation with N-Alkyl Sulfonamides)

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, utilizing electrons as traceless reagents to drive redox transformations. nih.govuniroma1.it This approach avoids the need for stoichiometric chemical oxidants and allows for precise control over reaction potential. nih.gov A key application relevant to the synthesis of N-alkyl benzothiophene sulfonamides is the direct amidation of C–H bonds. nih.gov

Electrochemical C-H amidation enables the formation of a C-N bond by activating a C-H bond, typically at a benzylic position, to form a carbocation intermediate that is then trapped by an amine or amide nucleophile. nih.govresearchgate.net This strategy can be applied to couple N-alkyl sulfonamides directly with a benzothiophene scaffold, forgoing the need for pre-functionalized starting materials like sulfonyl chlorides. ekb.eg The reactions are often conducted in an undivided cell under mild conditions. rsc.org Some protocols employ organocatalysts, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to facilitate the generation of carbocations, further expanding the scope and selectivity of the transformation. rsc.org This method is particularly appealing for its efficiency and environmental benefits, including the potential for hydrogen gas to be the only byproduct. researchgate.net

Molecular Hybridization Approaches

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) into a single hybrid molecule. dergipark.org.tr The goal is to create multifunctional compounds that can interact with multiple biological targets, potentially leading to enhanced activity, better selectivity, or a modified pharmacological profile. dergipark.org.tr

The benzothiophene sulfonamide scaffold is an ideal candidate for this approach. The benzothiophene ring is a recognized pharmacophore in its own right, while the sulfonamide group is a cornerstone of medicinal chemistry, present in numerous drugs with diverse activities. dergipark.org.trbenthamdirect.comopenaccesspub.org By combining the benzothiophene sulfonamide core with another bioactive fragment, novel hybrid compounds can be generated. For example, researchers have synthesized hybrids combining benzothiazole (a related heterocycle) and sulfonamide moieties to explore new therapeutic applications. dergipark.org.tr Similarly, new sulfonamide hybrids based on pyrrole (B145914) have been synthesized to identify novel therapeutic candidates through chemical modification. nih.gov This strategy allows chemists to modulate the properties of the parent molecule and explore new chemical space for drug discovery.

Derivatization and Generation of Structural Diversity for Research Libraries

Creating libraries of related compounds is essential for screening and identifying molecules with desired properties. For benzothiophene sulfonamides, several strategies are employed to generate structural diversity.

Diversity-Oriented Synthesis (DOS) Approaches for Small Molecule Collections

Diversity-Oriented Synthesis (DOS) is a strategy that aims to produce collections of structurally diverse small molecules from a common starting material or a set of building blocks. Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space broadly to populate screening libraries. Aziridines, which are highly reactive, have been used in multicomponent polymerization to create diverse poly(sulfonamide ester)s. rsc.org This approach allows for the incorporation of different building blocks, leading to polymers with varied side chains and properties. rsc.org Such a strategy, applied to small molecules, could rapidly generate a large library of benzothiophene sulfonamides by varying the substituents on both the benzothiophene ring and the sulfonamide nitrogen, facilitating the discovery of new bioactive compounds.

Targeted Structural Modifications and Substituent Effects

Targeted structural modification is a key strategy for optimizing the properties of a lead compound. This involves making specific, rational changes to the molecular structure and evaluating the impact on its biological activity, a process known as establishing a Structure-Activity Relationship (SAR). openaccesspub.org For the benzothiophene sulfonamide class, modifications can be made at several positions on the benzothiophene nucleus and on the sulfonamide group. researchgate.net

Studies on related benzothiophene-2-sulfonamide derivatives have identified them as a class of chymase inhibitors. nih.gov The research described the synthesis and SAR of these compounds, showing that specific substituents could lead to high potency and excellent selectivity. nih.gov For instance, the compound TY-51076 demonstrated high potency with an IC₅₀ of 56 nM. nih.gov Similarly, research on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) as a cyclin-dependent kinase 5 (CDK5) inhibitor detailed the synthesis and SAR around this hit compound. researchgate.netnih.gov Alkylating sulfonamides is a known method to improve pharmacological characteristics like potency and bioavailability. nih.gov These studies underscore how targeted modifications and a deep understanding of substituent effects are crucial for developing potent and selective molecules based on the benzothiophene sulfonamide scaffold.

Table 2: Structure-Activity Relationship (SAR) Insights for Benzothiophene Sulfonamides and Related Analogs

| Compound Class | Target | Key Structural Feature | Effect of Modification | Citations |

| Benzo[b]thiophene-2-sulfonamide derivatives | Human Chymase | Substituents on the benzothiophene ring and sulfonamide | Identification of potent and selective inhibitors (e.g., TY-51076, IC₅₀=56 nM). | nih.gov |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Cyclin-dependent kinase 5 (CDK5) | Substituents on the thiophene and benzothiazole rings | Modulation of inhibitory potency against CDK5. | researchgate.netnih.gov |

| Benzo[b]thiophene-4-carboxamides | Cancer Cell Lines (A549, HeLa, MCF-7, etc.) | Amide and sulfonamide substituents | Compounds showed moderate to good anticancer activity (IC₅₀ values in the 1.81 to 9.73 μM range). | benthamdirect.com |

| General Sulfonamides | Various (antibacterial, etc.) | Substitution on the sulfonamide nitrogen (R₁) and the aromatic amine | Determines the class of bioactivity (e.g., antibacterial vs. non-antibacterial). | openaccesspub.org |

Reaction Mechanisms and Chemical Transformations Involving Benzothiophene Sulfonamides

Mechanistic Investigations of Functional Group Reactivity (e.g., Oxidation, Reduction, Substitution)

The functional groups of benzothiophene (B83047) sulfonamides allow for a range of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation. Facile methods have been developed for the clean conversion of benzothiophenes, particularly electron-poor variants, to their corresponding sulfones (1,1-dioxides). nih.govresearchgate.net One such method employs an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅), which can be prepared on a multi-gram scale and stored for up to two weeks. nih.govresearchgate.net The reactivity of benzothiophenes towards oxidation follows the order: 4,6-dimethyldibenzothiophene (B75733) > dibenzothiophene (B1670422) > benzothiophene (BT). rsc.org The oxidation rate, interpreted with first-order kinetics, highlights the importance of electron density, with the kinetic constant for BT being higher than that for thiophene (B33073). nih.gov Another catalytic system uses an Anderson-type catalyst, [(C₁₈H₃₇)₂N(CH₃)₂]₅[IMo₆O₂₄], with molecular oxygen as the oxidant under mild conditions to achieve the same transformation. rsc.org

Reduction: The sulfonamide group, including those on a benzofused ring system, can undergo reductive cleavage. nih.govresearchgate.net A study on benzo-fused cyclic sulfonamides reported the use of magnesium in methanol (B129727) (Mg-MeOH) for the double reductive cleavage of both the N–S and C–S bonds. nih.govresearchgate.net This process effectively cleaves the arenesulfonamide functionality to reveal the amine. nih.gov The reaction's success is influenced by the substitution pattern on the aromatic ring. For instance, unsubstituted sulfonamides undergo reduction effectively, while those with certain electron-donating substituents, such as a para-methoxy group relative to the sulfonyl group, may inhibit the reaction. nih.gov The proposed rationale involves the relative energies of the lowest unoccupied molecular orbitals (LUMOs), where electron-releasing groups can make electron addition more difficult. nih.gov

| Reactant Type | Reagents | Product | Key Finding | Citations |

| Electron-Poor Benzothiophenes | H₂O₂ / P₂O₅ (aq) | Benzothiophene Sulfones | Clean and scalable oxidation method. | nih.govresearchgate.net |

| Benzothiophene (BT), Dibenzothiophene (DBT) | [(C₁₈H₃₇)₂N(CH₃)₂]₅[IMo₆O₂₄] / O₂ | Corresponding Sulfones | Aerobic oxidation under mild conditions; reactivity is 4,6-DMDBT > DBT > BT. | rsc.org |

| Benzo-fused Cyclic Sulfonamides | Mg / MeOH | Ring-opened Amines | Double reductive cleavage of N-S and C-S bonds; sensitive to electronic effects of substituents. | nih.govresearchgate.net |

Substitution: The sulfonamide nitrogen can be functionalized through N-methylation using methanol in the presence of a ruthenium catalyst, a reaction that tolerates various sensitive functional groups. organic-chemistry.org

Pathways of Nucleophilic Aromatic Substitution (SNAr) in Benzothiophene Systems

Nucleophilic aromatic substitution (SNAr) is a crucial reaction pathway for aryl halides and related compounds that are activated by electron-withdrawing groups. libretexts.org The sulfonyl group (SO₂) in benzothiophene sulfonamides acts as such an activating group, making the aromatic ring susceptible to nucleophilic attack. This reaction is a primary method for synthesizing aryl sulfonamides. mit.edunih.gov

The generally accepted mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, resonance-stabilized intermediate. libretexts.orgyoutube.com In this step, the aromaticity of the ring is temporarily broken, and the carbon at the site of attack changes hybridization from sp² to sp³. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

For these reactions to proceed efficiently, the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group is essential. youtube.com Reactions can be performed under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which facilitates broad functional group tolerance. d-nb.info

The negatively charged, resonance-stabilized intermediate formed during an SNAr reaction is known as a Meisenheimer complex. libretexts.org These anionic σ-complexes have long been considered key intermediates in the SNAr pathway. researchgate.netnih.govbris.ac.uk The stability of the Meisenheimer complex depends on the number and position of electron-withdrawing groups on the aromatic ring. researchgate.net

The role of the Meisenheimer complex has been a subject of detailed study, with evidence suggesting that while it can be a long-lived, observable intermediate in many cases, some SNAr reactions may proceed through a more concerted pathway where the complex represents a transition state rather than a distinct intermediate. researchgate.netnih.govbris.ac.ukfrontiersin.org The specific pathway—stepwise (stwSₙAr) versus concerted (cSₙAr)—can be influenced by factors such as the nucleophile, the substrate, and the solvent. frontiersin.org The formation of the Meisenheimer complex is typically the rate-limiting step in the reaction sequence. researchgate.net

Radical Mechanisms in Benzothiophene Sulfonamide Reactions

Radical chemistry offers alternative pathways for the functionalization of benzothiophene sulfonamides. Both the heterocyclic core and the sulfonamide group can participate in radical transformations. For instance, C-3-sulfonated benzothiophenes can be synthesized from 2-alkynylthioanisoles and sodium sulfinates via an electrochemical method that proceeds through a tandem radical addition-cyclization pathway. nih.govorganic-chemistry.org Another example involves the pyrolysis of styryl sulfoxides, which yields benzothiophenes through the intramolecular cyclization of a styrylthiyl radical. rsc.org

Sulfonamides themselves are valuable precursors for generating nitrogen-centered radicals, which are useful intermediates for constructing C-N bonds. acs.orgnih.gov

Nitrogen-centered radicals (NCRs) are versatile reactive intermediates in organic synthesis. acs.orgnih.gov Sulfonamides can serve as precursors to these radicals under various conditions. acs.orgnih.gov

Generation: One novel, transition-metal-free strategy involves the reaction of sulfonamides with super-electron-donor (SED) 2-azaallyl anions. acs.orgnih.gov This process occurs via a single-electron transfer (SET) mechanism, which forms aminyl radicals (R₂N•). acs.orgnih.gov Electron paramagnetic resonance (EPR) experiments have provided support for this radical pathway. nih.gov Another method involves the electrochemical oxidation of sulfonyl hydrazides in the presence of tertiary amines to generate sulfonamides through a radical pathway. theses.cz

Reactivity: NCRs exhibit diverse reactivity. nih.gov A key difference between NCRs and alkoxyl radicals is that NCRs preferentially add to π-systems, whereas the latter tend to undergo 1,5-hydrogen atom transfer (1,5-HAT). acs.org The reactivity of NCRs can be harnessed for the construction of various N-heterocycles. acs.orgnih.gov Aminyl radicals, a class of NCRs, are considered weakly nucleophilic and can undergo reversible addition to olefins. acs.org

| Radical Precursor | Method of Generation | Radical Species Formed | Subsequent Reaction | Citations |

| Sulfonamides | Single-Electron Transfer (SET) with 2-azaallyl anions | Aminyl radical (R₂N•) | C-N bond formation (amidine synthesis) | acs.orgnih.gov |

| 2-Alkynylthioanisoles & Sodium Sulfinates | Electrochemistry (oxidant/catalyst-free) | Sulfonyl and vinyl radicals | Tandem radical addition-cyclization | nih.govorganic-chemistry.org |

| Styryl Sulfoxides | Pyrolysis | Styrylthiyl radical | Intramolecular cyclization to form benzothiophenes | rsc.org |

Intramolecular Cyclizations and Molecular Rearrangements

Intramolecular cyclization is a powerful strategy for constructing the benzothiophene ring system. rsc.org An electrochemical method for synthesizing C-3-sulfonated benzothiophenes relies on an electrooxidative tandem cyclization of 2-alkynylthioanisoles with sodium sulfinates. nih.govorganic-chemistry.org Mechanistic studies confirmed this proceeds via a radical addition-cyclization pathway. nih.govorganic-chemistry.org Similarly, electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles provides a route to 2,3-disubstituted benzo[b]thiophenes under moderate reaction conditions. nih.gov

The sulfonamide moiety can also participate in intramolecular cyclizations. researchgate.net For example, nitrogen radicals generated from sulfonamides can be used for remote C-H bond functionalization via intramolecular hydrogen atom transfer in Hofmann-Löffler-Freytag-type reactions. researchgate.net

Computational and Theoretical Chemistry Studies of Benzothiophene Sulfonamides

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties from first principles. These methods are crucial for understanding the intrinsic characteristics of molecules like N-Methyl-1-benzothiophene-7-sulfonamide.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. doaj.org It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like benzothiophene (B83047) derivatives. researchgate.net DFT calculations are employed to optimize molecular geometries and compute various electronic properties. researchgate.net A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-311+G(d,p) to achieve reliable results for sulfonamide-containing molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. bohrium.comnih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

For thiophene (B33073) and benzothiophene derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov Studies on related thiophene sulfonamides have shown that the introduction of different substituents can modulate the HOMO-LUMO energy gap, thereby tuning the molecule's electronic characteristics. shd-pub.org.rs This analysis is vital for designing molecules with specific electronic or optical properties. researchgate.net

Below is a table of representative FMO data for thiophene and related benzothiophene structures, calculated at the B3LYP/6-311++G** level of theory, which illustrates how structural changes affect these electronic parameters. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | -6.61 | -0.54 | 6.07 |

| Benzothiophene | -6.20 | -0.87 | 5.33 |

| Dibenzothiophene (B1670422) | -6.10 | -1.33 | 4.77 |

| 4-Methyldibenzothiophene | -5.93 | -1.20 | 4.73 |

| 4,6-Dimethyldibenzothiophene (B75733) | -5.82 | -1.14 | 4.68 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT (e.g., at the B3LYP/cc-pVDZ level), allows for the accurate calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgresearchgate.net

The predicted NMR spectra are compared with experimental data to confirm the proposed molecular structure. researchgate.net Recent advancements have integrated DFT calculations with machine learning and graph neural networks to further improve the accuracy of chemical shift predictions, sometimes achieving a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.gov For complex molecules, these computational predictions are invaluable for assigning specific signals in the experimental spectra to the correct nuclei. nih.gov Studies on various organic molecules have demonstrated that a strong correlation between calculated and experimental chemical shifts provides high confidence in the structural assignment. nih.gov

Molecular Modeling and Simulation Methodologies

Beyond the properties of an isolated molecule, computational chemistry can model how a compound like N-Methyl-1-benzothiophene-7-sulfonamide behaves in a biological environment. Molecular modeling and simulation techniques are essential for drug discovery and development.

Molecular Docking for Ligand-Target Interaction Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, as well as the strength of the interaction. rjb.ro This method is fundamental in structure-based drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com The process involves placing the ligand (e.g., a benzothiophene sulfonamide derivative) into the binding site of a protein and evaluating the binding affinity using a scoring function, often expressed in kcal/mol. nih.gov

Studies on various sulfonamide and thiophene derivatives have successfully used molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of target proteins. nih.govnih.gov For instance, docking studies on sulfonamide derivatives have revealed binding affinities ranging from -6.8 to -8.2 kcal/mol against certain cancer-related protein targets. nih.gov These in silico results help rationalize the biological activity of synthesized compounds and guide the design of more potent and selective inhibitors. sophion.comnih.gov

The table below shows representative docking scores for a series of synthesized sulfonamide derivatives against a protein target (PDB ID: 1AZM), illustrating the range of binding affinities that can be observed. nih.gov

| Compound | Docking Score (kcal/mol) |

| Derivative 1 | -6.8 |

| Derivative 2 | -7.1 |

| Derivative 3 | -7.5 |

| Derivative 4 | -8.2 |

| Acetazolamide (Reference) | -5.25 |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand in the binding pocket and the conformational changes in both the ligand and the protein upon binding. nih.gov

These simulations are used to analyze the stability of key interactions (like hydrogen bonds) identified in docking studies and to calculate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com For sulfonamide-protein complexes, MD simulations have been used to confirm the stability of the docked pose by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation period. peerj.comresearchgate.net A stable RMSD trajectory indicates that the ligand remains securely bound within the active site. mdpi.comresearchgate.net This analysis is crucial for validating the results of molecular docking and provides deeper insight into the dynamic nature of the molecular recognition process. researchgate.net

Exploration of Biological Activities and Mechanisms of Action in Research Contexts

Benzothiophene (B83047) Sulfonamides as Chemical Probes for Biological Systems

Benzothiophene sulfonamides represent a versatile structural motif with potential applications as chemical probes for investigating biological systems. The inherent properties of the benzothiophene core, such as its planarity and potential for fluorescence, combined with the well-established ability of the sulfonamide group to interact with biological macromolecules, make this class of compounds an interesting platform for the design of molecular tools. nih.gov

The benzothiophene ring system is a key component in various fluorescent dyes, and its derivatives have been explored for bioimaging applications. nih.gov This intrinsic fluorescence can be modulated by substitutions on the ring, making it conceivable to develop "turn-on" or "turn-off" fluorescent probes that signal the presence of specific analytes or changes in the microenvironment. Furthermore, the sulfonamide moiety is a well-known zinc-binding group and can be a critical feature for targeting specific enzymes. This dual functionality allows for the possibility of creating probes that not only bind to a target but also report on this binding event through a change in their photophysical properties.

While the benzothiophene scaffold is a component of some reported fluorescent probes, and sulfonamides are known to be effective for targeting certain enzymes, the direct and extensive application of benzothiophene sulfonamides as chemical probes to study biological systems is not yet widely documented in scientific literature. nih.gov However, the foundational chemistry suggests a strong potential for their development as valuable research tools, including as affinity-based probes for target identification or as fluorescent probes for cellular imaging.

Receptor Binding Studies and Selective Modulation Research

Receptor binding assays are a cornerstone of pharmacological research, designed to measure the affinity of a compound for a specific biological target, such as a receptor or enzyme. While direct binding data for N-Methyl-1-benzothiophene-7-sulfonamide is not extensively detailed in publicly available literature, the activities of structurally related sulfonamides and thiophene (B33073) derivatives provide a strong rationale for such investigations.

For instance, research into N-(alkyloxycarbonyl)thiophene sulfonamides has identified potent ligands for the angiotensin II type 2 (AT2) receptor, with some analogs demonstrating high affinity in the nanomolar range. nih.gov Similarly, studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have characterized them as highly potent and selective inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.gov These examples suggest that the benzothiophene sulfonamide scaffold could be evaluated against a panel of receptors and enzymes where the sulfonamide moiety can act as a key interacting group, potentially forming hydrogen bonds with amino acid residues like asparagine in an active site. nih.gov

Selective modulation refers to a compound's ability to preferentially bind to a specific target over others, which is a critical attribute for reducing off-target effects. Research on related sulfonamides often involves screening against a panel of related receptors to determine selectivity. For example, the PNMT inhibitors mentioned above were also tested for their affinity for the α2-adrenoceptor to confirm their selectivity. nih.gov Future research on N-Methyl-1-benzothiophene-7-sulfonamide would likely involve similar selectivity profiling to identify its primary biological target and assess its potential for clean pharmacology.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This is achieved by systematically modifying its chemical structure and observing the resulting changes in biological activity. While a specific SAR campaign for N-Methyl-1-benzothiophene-7-sulfonamide is not documented in the reviewed literature, the principles can be illustrated by examining related molecular series.

The core components of N-Methyl-1-benzothiophene-7-sulfonamide available for modification include:

The benzothiophene ring : Substitutions at different positions on this aromatic system could influence binding affinity and metabolic stability.

The sulfonamide linker : The sulfonamide -NH- group is a critical hydrogen bond donor. nih.gov Its orientation and electronic properties are key to target interaction.

The N-methyl group : The substitution on the sulfonamide nitrogen (N1) is a crucial determinant of activity in many sulfonamide-based drugs. youtube.com

SAR studies on other sulfonamides reveal common trends. For example, introducing heterocyclic rings on the N1 nitrogen often increases potency. youtube.com In a series of sulfamoyl benzamidothiazoles, it was found that increasing the size of alkyl groups on the sulfonamide nitrogen was tolerated only up to a certain point, with bulky N,N-dibutyl substitution leading to a loss of activity. nih.gov Conversely, studies of benzothiazole-phenyl analogs showed that placing trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov

These findings suggest that a hypothetical SAR study on N-Methyl-1-benzothiophene-7-sulfonamide would involve synthesizing analogs with variations at these key positions to map the chemical space required for optimal biological activity.

Table 1: Illustrative SAR Principles from Related Sulfonamide Analogs

| Structural Modification Area | General Observation from Analog Studies | Potential Impact on Activity | Citation(s) |

| Aromatic Ring | Introduction of electron-withdrawing groups (e.g., trifluoromethyl). | Can be well-tolerated and may influence electronic interactions with the target. | nih.gov |

| Sulfonamide Nitrogen (N1) | Mono-substitution is often essential for activity; di-substitution can lead to inactivity. | Potency is highly sensitive to the size and nature of the substituent. | youtube.comnih.gov |

| Sulfonamide Nitrogen (N1) | Introduction of heterocyclic rings. | Often enhances potency. | youtube.com |

| Sulfonamide Group | Replacement of the sulfonamide -NH- with a methylene (B1212753) (-CH2-) group (isosteric replacement). | Can significantly reduce potency, highlighting the importance of the -NH- for hydrogen bonding. | nih.gov |

High-Throughput Screening (HTS) Methodologies for Hit Identification

High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly assess large numbers of chemical compounds for activity against a specific biological target. youtube.com A compound like N-Methyl-1-benzothiophene-7-sulfonamide could be included in a diverse chemical library and identified as a "hit" through such a screening campaign.

HTS workflows involve several key components:

Compound Libraries: These can range from diverse collections of hundreds of thousands of small molecules to more focused libraries containing compounds with known pharmacological activities or specific structural motifs (e.g., kinase inhibitors, natural products). umn.edu

Assay Development: The biological test must be miniaturized and adapted for robotic handling in microtiter plates (e.g., 384- or 1536-well formats). Assays can be biochemical (measuring enzyme activity) or cell-based (measuring a cellular response like gene expression or viability). upenn.edu

Automation and Data Analysis: Robotic systems handle the dispensing of reagents and compounds, while specialized software is used to analyze the large datasets generated to identify active compounds. youtube.com

If N-Methyl-1-benzothiophene-7-sulfonamide were identified as a hit, it would undergo a process of "hit validation" and "hit-to-lead" optimization, which would involve re-testing, assessing dose-response relationships, and initiating the SAR studies described previously.

Table 2: Common High-Throughput Screening Assay Formats

| Assay Type | Principle | Typical Readout | Example Application | Citation(s) |

| Biochemical Assay | Measures the direct effect of a compound on a purified protein target (e.g., enzyme, receptor). | Fluorescence, Luminescence, Absorbance | Identifying inhibitors of a specific kinase. | umn.eduupenn.edu |

| Cell-Based Reporter Assay | Measures the effect of a compound on a specific signaling pathway within a cell, using a reporter gene (e.g., luciferase). | Luminescence | Finding modulators of NF-κB pathway activation. | nih.govupenn.edu |

| Cell Viability Assay | Measures the ability of a compound to kill or inhibit the growth of cells. | Colorimetric (MTT) or Luminescent (ATP measurement) | Screening for new anticancer agents. | nih.gov |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure complex cellular phenotypes (e.g., protein translocation, morphological changes). | Image-based analysis | Identifying compounds that alter subcellular structures. | umn.edu |

Target Identification and Deconvolution Methodologies in Phenotypic Screening

Phenotypic screening involves identifying compounds that produce a desired change in a cell or organism's phenotype without a preconceived target. A major challenge following a successful phenotypic screen is target deconvolution—the process of identifying the specific molecular target responsible for the observed effect. Should N-Methyl-1-benzothiophene-7-sulfonamide be identified in such a screen, several advanced methodologies could be employed to uncover its mechanism of action.

These methods involve chemically modifying the hit compound to create a "probe" that can capture its binding partner(s). escholarship.org

Affinity Pulldown: The compound is synthesized with an affinity tag (e.g., biotin) attached via a linker. The tagged probe is incubated with cell lysate, and the probe-protein complexes are "pulled down" using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry. A crucial prerequisite is ensuring the modified probe retains the biological activity of the original compound. nih.gov

Photoaffinity Labeling: The probe is designed with a photoreactive group (e.g., a diazirine or benzophenone). Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the probe to its target protein, enabling more robust identification.

Label-free methods avoid the need for chemical modification of the hit compound, which can sometimes alter its binding properties. nih.gov

Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP): This technique is based on the principle that when a compound binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. rsc.org In a typical experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. The target protein will appear more abundant at higher temperatures in the compound-treated sample compared to the control. nih.gov

Indirect methods identify the target by analyzing the genetic changes that make cells resistant to the compound's effects.

Resistance Screening: In this approach, a population of cells is treated with the compound at a concentration high enough to inhibit growth. Rare, spontaneously occurring mutant cells that are resistant to the compound will survive and can be isolated. Whole-genome sequencing of these resistant cells can identify mutations in the gene encoding the target protein or in components of its pathway, thereby revealing the mechanism of action.

Table 3: Comparison of Target Deconvolution Strategies

| Strategy | Principle | Advantages | Disadvantages | Citation(s) |

| Chemical Probe-Based | Uses a modified, tagged version of the compound to physically isolate the target protein. | Directly identifies binding partners. | Probe synthesis can be complex; modification may abolish activity. | escholarship.orgnih.gov |

| Label-Free (e.g., CETSA) | Detects target engagement by observing changes in protein stability (e.g., to heat) in the presence of the unmodified compound. | No chemical modification of the hit compound is needed; can be performed in live cells. | May not work for all compound-target interactions; requires sophisticated proteomics. | nih.govrsc.org |

| Indirect (e.g., Resistance Screening) | Identifies the target by finding gene mutations that confer resistance to the compound's effects. | Provides strong genetic evidence for the target's role in the compound's activity. | Can be time-consuming; mutations may occur in downstream pathway components rather than the direct target. | nih.gov |

A comprehensive search of scientific literature and chemical databases has revealed no specific research data on the biological activities or assay interference mechanisms of the chemical compound N-Methyl-1-benzothiophene-7-sulfonamide .

Due to the absence of published research findings, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" focusing solely on this specific compound as requested. The strict requirement to adhere to an outline centered on its biological activities and assay interference, including detailed research findings and data tables, cannot be met.

General information is available for the broader chemical classes to which this compound belongs—sulfonamides and benzothiophenes. For instance, sulfonamides are a well-known class of antibiotics that act by inhibiting folic acid synthesis in bacteria. nih.govdrugbank.comnih.gov The benzothiophene core is present in various biologically active molecules. However, any discussion of these general properties would be an extrapolation and would not constitute specific information about N-Methyl-1-benzothiophene-7-sulfonamide, thereby failing to meet the precise requirements of the request.

Similarly, while the principles of assay interference are well-documented, with mechanisms including non-specific binding, fluorescence quenching, and reaction with assay reagents, no studies have been found that investigate these phenomena in relation to N-Methyl-1-benzothiophene-7-sulfonamide. nih.govannlabmed.orgnih.gov

Therefore, in the interest of scientific accuracy and adherence to the user's explicit instructions to focus solely on the specified compound, an article on the "" for N-Methyl-1-benzothiophene-7-sulfonamide cannot be generated. No data tables or specific research findings for this compound could be located.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C/APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-Methyl-1-benzothiophene-7-sulfonamide, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiophene (B83047) ring, the N-methyl protons, and the sulfonamide N-H proton (if present and not exchanged with a deuterated solvent). The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the benzene (B151609) and thiophene (B33073) rings. The N-methyl group would appear as a singlet, and its chemical shift would be influenced by the electronic environment of the sulfonamide group. The sulfonamide proton, if observable, would also present as a singlet or a broad signal.

¹³C NMR and APT Spectroscopy: The ¹³C NMR spectrum, often coupled with an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the number of unique carbon environments. This includes the quaternary carbons of the benzothiophene ring fusion, the methine carbons of the aromatic system, and the carbon of the N-methyl group. The chemical shifts of the benzothiophene carbons are characteristic, and the carbon attached to the sulfonyl group would be significantly downfield due to the strong electron-withdrawing effect of the SO₂ group.

| Predicted ¹H NMR Data for N-Methyl-1-benzothiophene-7-sulfonamide | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | Aromatic Protons (Benzothiophene) | 7.0 - 8.5 (multiplets) | | N-H Proton (Sulfonamide) | 5.0 - 6.0 (broad singlet, solvent dependent) | | N-Methyl Protons | 2.5 - 3.0 (singlet) |

| Predicted ¹³C NMR Data for N-Methyl-1-benzothiophene-7-sulfonamide | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | Aromatic Carbons (Benzothiophene) | 120 - 145 | | N-Methyl Carbon | 25 - 35 |

Note: The predicted data is based on analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) and UV-Visible Spectroscopy for Molecular Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For N-Methyl-1-benzothiophene-7-sulfonamide, the IR spectrum would be dominated by characteristic absorption bands of the sulfonamide and benzothiophene moieties. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would likely be observed as a band around 3300-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the N-methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region. uni.lu

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzothiophene core is a chromophore, and its fusion with the benzene ring, along with the auxochromic sulfonamide group, is expected to result in absorption bands in the UV region. The spectrum would likely show multiple absorption maxima corresponding to π→π* transitions within the aromatic system. The exact position and intensity of these bands are sensitive to the solvent and the substitution pattern.

| Expected IR Absorption Bands for N-Methyl-1-benzothiophene-7-sulfonamide | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | N-H Stretch (Sulfonamide) | 3300 - 3200 | | Aromatic C-H Stretch | 3100 - 3000 | | Aliphatic C-H Stretch (N-Methyl) | 2950 - 2850 | | S=O Asymmetric Stretch | 1350 - 1300 | | S=O Symmetric Stretch | 1160 - 1130 | | C=C Aromatic Stretch | 1600 - 1450 |

Mass Spectrometry (MS) in Compound Analysis and Identification

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For N-Methyl-1-benzothiophene-7-sulfonamide, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the benzothiophene and sulfonamide moieties. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C(aromatic) bond. The loss of SO₂ (64 Da) is a frequent fragmentation pathway for aromatic sulfonamides. The benzothiophene ring can undergo fragmentation to produce characteristic ions. The molecular ion peak [M]⁺ would be observed, and its fragmentation would lead to daughter ions that can be used to piece together the structure of the molecule.

| Expected Mass Spectrometry Fragments for N-Methyl-1-benzothiophene-7-sulfonamide | | :--- | :--- | | Fragment | Description | | [M]⁺ | Molecular ion | | [M - CH₃]⁺ | Loss of the methyl group | | [M - SO₂]⁺ | Loss of sulfur dioxide | | [M - SO₂NHCH₃]⁺ | Loss of the methylsulfonamide group | | [C₈H₅S]⁺ | Benzothiophene fragment |

X-ray Crystallography for Molecular Geometry and Supramolecular Structures

Furthermore, X-ray crystallography would elucidate the supramolecular assembly of the molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., involving the sulfonamide N-H and S=O groups) and π-π stacking interactions between the aromatic benzothiophene rings. These interactions are crucial for understanding the solid-state properties of the compound. While no specific crystal structure for N-Methyl-1-benzothiophene-7-sulfonamide is publicly available, data from related benzothiophene and sulfonamide structures indicate the likelihood of such interactions. nih.gov

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) can be used to investigate the redox properties of N-Methyl-1-benzothiophene-7-sulfonamide. The benzothiophene moiety is electroactive and can undergo oxidation or reduction at specific potentials. CV can determine the oxidation and reduction potentials of the compound, providing insights into its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The sulfonamide group, being electron-withdrawing, would influence the redox potentials of the benzothiophene core. By studying the voltammetric behavior, one can understand the ease with which the molecule can donate or accept electrons, which is a critical parameter for applications in materials science, such as in organic electronics. The reversibility of the redox processes can also be assessed, giving information about the stability of the resulting radical ions.

Future Directions and Emerging Research Areas for Benzothiophene Sulfonamides

Development of Novel Benzothiophene (B83047) Sulfonamide Scaffolds with Tuned Reactivity

The development of novel molecular frameworks is a cornerstone of medicinal chemistry, and the benzothiophene sulfonamide structure is no exception. Researchers are actively creating new scaffolds to fine-tune the reactivity and biological activity of these compounds. nih.gov This involves strategic modifications to the core benzothiophene ring, the sulfonamide linker, and the substituents on the sulfonamide nitrogen.

One approach involves the synthesis of derivatives with altered substitution patterns on the benzothiophene ring. For instance, the introduction of various functional groups can influence the electron distribution of the aromatic system, thereby modulating the compound's reactivity and interaction with biological targets. evitachem.com The oxidation of the sulfur atom in the benzothiophene ring to a sulfone (1,1-dioxide) is another key modification that has been shown to be crucial for the cytotoxic and antimitotic activity in certain scaffolds. researchgate.netacs.org

Recent studies have focused on creating hybrid molecules that combine the benzothiophene sulfonamide moiety with other pharmacologically active structures. nih.govnih.gov For example, novel series of thiophenes incorporating sulfonamides and other heterocyclic systems like isoxazole (B147169) and benzothiazole (B30560) have been prepared and evaluated for their potential as anticancer agents. nih.govresearchgate.net These efforts aim to produce compounds with enhanced potency or novel mechanisms of action.

Research has demonstrated that lipophilic substituents on the sulfonamide group can significantly increase cytotoxic activity against various human tumor cell lines. researchgate.net The position of the sulfonamide group on the benzothiophene ring also plays a critical role in determining biological effects. researchgate.net Structure-activity relationship (SAR) studies are crucial in this area, guiding the design of new scaffolds. For example, in the development of human chymase inhibitors, a substituent analysis of a lead compound discovered through in silico screening led to the identification of a potent and selective benzothiophene-2-sulfonamide derivative. nih.gov Similarly, the development of Polo-like kinase 1 (PLK1) inhibitors has been guided by structural insights, leading to the synthesis of benzothiophene derivatives with high inhibitory activity. sophion.comresearchgate.net

Table 1: Examples of Novel Benzothiophene Derivatives and Their Activities

| Compound/Scaffold | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| TY-51076 (A benzo[b]thiophene-2-sulfonamide derivative) | Human Chymase Inhibitor | Showed high potency (IC₅₀=56 nM) and excellent selectivity. | nih.gov |

| Compound 14f (A benzothiophene derivative) | PLK1-PBD Inhibitor | Exhibited the best inhibitory activity (IC₅₀: 0.26 μM) and antiproliferative effects against HeLa, HepG2, and MG63 cancer cell lines. | sophion.com |

| N-4-methoxyphenyl derivative 15 (A 6-benzo[b]thiophenesulphonamide 1,1-dioxide derivative) | Cytotoxic Agent | Showed potent GI₅₀ values of 1-9 nM against several cancer cell lines. | researchgate.net |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. For benzothiophene sulfonamides, this integrated approach allows for a more rational and efficient design of new compounds with desired properties. nih.gov Computational tools are employed at various stages, from initial hit identification to lead optimization.

In Silico Screening and Molecular Docking: High-throughput virtual screening of compound libraries against specific biological targets is often the first step. nih.gov Molecular docking studies predict the binding modes and affinities of ligands with proteins of known three-dimensional structures, providing crucial insights for designing more potent inhibitors. ijpsjournal.comsophion.comnih.gov For example, docking studies were used to investigate the binding of novel benzothiophene derivatives to the polo-box domain (PBD) of PLK1, helping to rationalize their inhibitory activity. sophion.comresearchgate.net

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties of newly designed compounds. sophion.com This early assessment helps to prioritize candidates with better drug-like profiles for synthesis, saving time and resources.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to analyze the electronic structure, reactivity, and spectroscopic properties of sulfonamide derivatives. nih.govnih.gov These calculations can help in understanding the stability of different conformers and the nature of interactions with target receptors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the binding and the conformational changes that may occur over time. nih.gov

These computational predictions are then validated through experimental synthesis and biological evaluation. The experimental data, in turn, is used to refine the computational models, creating a feedback loop that accelerates the design-synthesize-test cycle. This integrated strategy has been successfully applied in the development of inhibitors for various targets, including enzymes and protein-protein interactions. sophion.comnih.gov

Exploration of N-Methyl-1-benzothiophene-7-sulfonamide as a Template for New Chemical Probes

While specific research focusing exclusively on N-Methyl-1-benzothiophene-7-sulfonamide (CAS RN: 1866585-11-6) as a template is limited in publicly available literature, the broader class of benzothiophene sulfonamides serves as a valuable template for creating new chemical probes. bldpharm.com Chemical probes are small molecules used to study biological processes and validate drug targets. The benzothiophene sulfonamide scaffold is well-suited for this purpose due to its synthetic tractability and its ability to be modified to interact with a wide range of biological targets. nih.govijpsjournal.com

The general strategy involves using the core structure as a starting point and systematically modifying its components to achieve specific biological activity and selectivity. For instance, benzenesulfonamide (B165840) derivatives have been synthesized and evaluated as inhibitors of Dickkopf 1 (Dkk1), a target in anticancer drug development. nih.gov The exploration of these derivatives often involves creating a library of compounds with variations at different positions and screening them for activity. The insights gained from such studies on related sulfonamides can inform the potential use of N-Methyl-1-benzothiophene-7-sulfonamide as a foundational structure for similar exploratory research. The benzothiophene moiety offers unique steric and electronic properties compared to a simple benzene (B151609) ring, potentially leading to novel selectivity profiles.

Advancements in Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. Research into the synthesis of benzothiophenes and sulfonamides has yielded several environmentally benign methodologies. organic-chemistry.orgsci-hub.se

Key advancements include:

Use of Water as a Solvent: Traditional methods for sulfonamide synthesis often rely on organic solvents. Facile and efficient methods have been developed that use water as the reaction medium, often with dynamic pH control, eliminating the need for organic bases and simplifying product isolation to mere filtration. sci-hub.sersc.org

Solvent-Free Synthesis: Reactions conducted under neat (solvent-free) conditions represent an ideal green chemistry approach. Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported to be highly efficient. sci-hub.se

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid heavy metal catalysts is a significant goal. Iodine-catalyzed cascade reactions of thiophenols with alkynes provide a metal-free and solvent-free pathway to benzothiophene derivatives. organic-chemistry.org

Electrochemical Synthesis: An electrochemical method for the synthesis of C-3-sulfonated benzothiophenes has been developed. This approach is efficient and operates under oxidant- and catalyst-free conditions, representing a green alternative to traditional methods. organic-chemistry.org

Photocatalysis: The use of visible light and a photosensitizer like eosin (B541160) Y can initiate photoredox catalysis for the synthesis of substituted benzothiophenes, offering a mild and green reaction pathway. organic-chemistry.org

Table 2: Green Chemistry Approaches for Benzothiophene and Sulfonamide Synthesis

| Method | Key Features | Substrates | Reference |

|---|---|---|---|

| Aqueous Synthesis | Uses water as solvent, omits organic bases. | Amino compounds and arylsulfonyl chlorides | rsc.org |

| Electrochemical Synthesis | Oxidant- and catalyst-free. | 2-Alkynylthioanisoles and sodium sulfinates | organic-chemistry.org |

| Iodine-Catalyzed Cascade | Metal- and solvent-free. | Substituted thiophenols and alkynes | organic-chemistry.org |

| Photocatalytic Annulation | Uses green light and a photosensitizer. | o-Methylthio-arenediazonium salts and alkynes | organic-chemistry.org |

Research into Multi-Targeted Benzothiophene Sulfonamide Derivatives

Complex diseases such as cancer, neurodegenerative disorders, and infections often involve multiple biological pathways. The "one-molecule, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple targets simultaneously. nih.gov Sulfonamide derivatives, due to their structural versatility and broad range of bioactivities, are excellent candidates for the development of multi-target agents. nih.govijpsjournal.com

Q & A

Q. How do steric and electronic effects of substituents influence the compound’s bioactivity?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -tBu).

- Biological assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.